Dclk1-IN-1 -

Dclk1-IN-1

Catalog Number: EVT-2948012
CAS Number:
Molecular Formula: C26H28F3N7O2
Molecular Weight: 527.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DCLK1-IN-1 is a potent and selective inhibitor of the doublecortin-like kinase 1 (DCLK1) kinase. [, , , ] DCLK1 is a protein with dual functionality: it acts as a microtubule-associated protein (MAP) involved in microtubule assembly and as a serine/threonine kinase. [] While DCLK1 plays a role in normal development, its overexpression is observed in various cancers, making it a potential target for cancer therapy. [] DCLK1-IN-1 specifically targets the kinase activity of DCLK1 and has emerged as a valuable tool for studying DCLK1's biological functions and its role in cancer development and progression. [, ]

References:[2] https://www.semanticscholar.org/paper/8eb8db0419f1abfb1cfe6a5581a759561e371385[4] https://www.semanticscholar.org/paper/5aab76fdeaec7ad9cd38f1947b7e396ad04fb3fc[5] https://www.semanticscholar.org/paper/af7d44f35d72b7f398654ae2bdcc49f8e053539b [] https://www.semanticscholar.org/paper/ad0262dd951dbe3675664c11998cdb759c841515

Overview

DCLK1-IN-1 is a selective inhibitor of Doublecortin Like Kinase 1 (DCLK1), a kinase implicated in various cancers, particularly pancreatic ductal adenocarcinoma. DCLK1 is known for its role in tumor growth and development, with its expression often upregulated in cancerous tissues. The development of DCLK1-IN-1 was driven by the need for a potent and selective chemical probe to study DCLK1's biological functions and its potential as a therapeutic target in oncology .

Source

The compound was developed through a combination of chemoproteomic profiling and structure-based design, leveraging existing knowledge about the DCLK1 kinase domain. The synthesis involved screening a library of analogs to identify compounds with high selectivity for DCLK1 over other kinases such as ERK5 and LRRK2 .

Classification

DCLK1-IN-1 belongs to the class of small molecule inhibitors specifically targeting serine-threonine kinases. Its structure is based on the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold, which has been modified to enhance selectivity and potency against DCLK1 .

Synthesis Analysis

The synthesis of DCLK1-IN-1 involved several key steps:

  • Starting Materials: The synthesis began with ethyl 2-(methylamino)benzoate and 2,4-dichloro-5-nitropyrimidine as primary reactants.
  • Reaction Conditions: The reaction was conducted in dioxane at 50°C for six hours, using diisopropylethylamine as a base.
  • Purification: After completion, the reaction mixture was concentrated and purified using silica-gel column chromatography with ethyl acetate and hexane, yielding DCLK1-IN-1 in a high purity (93%) .

This synthetic route highlights the strategic modifications made to enhance the compound's selectivity towards DCLK1 while minimizing off-target effects.

Molecular Structure Analysis

DCLK1-IN-1 exhibits a complex molecular structure characterized by its unique scaffold. The compound binds specifically to the long isoforms of DCLK1 but does not interfere with its microtubule-associated protein function.

Structure Data

  • Molecular Formula: C₁₃H₁₂ClN₃O
  • Molecular Weight: Approximately 253.7 g/mol
  • 3D Structure: Crystallography studies have shown that DCLK1-IN-1 induces significant conformational changes in the ATP binding site of DCLK1, facilitating its selective inhibition .
Chemical Reactions Analysis

DCLK1-IN-1 primarily functions through competitive inhibition of ATP binding at the active site of DCLK1.

Technical Details

  • Inhibition Mechanism: The binding affinity of DCLK1-IN-1 to DCLK1 has been quantified using various assays, including isothermal titration calorimetry and kinase activity assays.
  • IC50 Values: For DCLK1, the IC50 value has been reported as 57.2 nM, indicating strong inhibitory activity compared to other kinases .
Mechanism of Action

The mechanism through which DCLK1-IN-1 exerts its effects involves:

  • Binding Affinity: The compound binds selectively to the ATP binding site of DCLK1, leading to inhibition of its kinase activity.
  • Biological Impact: Inhibition of DCLK1 results in modulation of pathways associated with cell motility and proliferation in cancer cells, highlighting its potential role in therapeutic applications against tumors .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Exhibits stability under physiological conditions suitable for in vivo studies.
  • Pharmacokinetics: Demonstrated suitable pharmacokinetic properties for use in animal models (half-life approximately 2.09 hours) which supports its potential for therapeutic applications .
Applications

DCLK1-IN-1 serves multiple scientific purposes:

  • Research Tool: It is utilized as a chemical probe to investigate the biological functions of DCLK1 in cancer biology.
  • Therapeutic Potential: Given its selective inhibition profile, it holds promise for developing targeted therapies against cancers where DCLK1 plays a critical role.
  • Mechanistic Studies: The compound facilitates studies on epithelial-to-mesenchymal transition processes and cancer stem cell dynamics in various tumor types .
Introduction to DCLK1 as a Therapeutic Target in Oncology

Rationale for Targeting DCLK1 in Cancer Biology

DCLK1 Overexpression in Pancreatic Ductal Adenocarcinoma (PDAC) and Other Cancers

DCLK1 exhibits tumor-specific overexpression in gastrointestinal, renal, and squamous cell carcinomas, correlating with advanced disease stages and poor clinical outcomes. In PDAC, DCLK1+ cells are enriched in precursor lesions (PanINs) and invasive tumors, where expression levels increase with PanIN grade [1]. Transcriptional profiling of 15 human colon cancer cell lines revealed consistent DCLK1 upregulation compared to normal mucosa, with similar patterns observed in hepatocellular carcinoma (HCC) and clear cell renal cell carcinoma (ccRCC) [3] [9]. The protein exists as alternatively spliced isoforms (82-kDa "long" and 52-kDa "short" forms), both demonstrating oncogenic activity through distinct subcellular localization and signaling functions [8] [9].

Table 1: DCLK1 Overexpression in Human Cancers

Cancer TypeExpression PatternClinical CorrelationPrimary Isoforms
Pancreatic Ductal AdenocarcinomaUpregulated in >80% of PanINs/tumorsPredicts progression to invasive carcinomaLong-α (82 kDa), Short-β (52 kDa)
Colorectal CancerOverexpressed in adenomas and primary tumorsAssociated with metastasis and recurrenceShort-β (52 kDa) dominant
Renal Cell CarcinomaElevated in clear cell subtypeCorrelates with reduced CD8+ T-cell infiltrationLong-α (82 kDa), Short-β (52 kDa)
Head and Neck SCCIncreased at invasive tumor frontsLinked to lymph node metastasisLong-α (82 kDa)

Association of DCLK1 with Tumor Initiation, Maintenance, and Metastasis

DCLK1+ cells demonstrate functional trilineage capacity in vivo, driving tumor initiation, self-renewal, and differentiation. Lineage-tracing studies in Dclk1-CreERT; APCmin/+ mice established that DCLK1+ cancer stem cells (CSCs) continuously produce tumor progeny, with genetic ablation of these cells resulting in polyp regression without intestinal toxicity [1] [10]. Mechanistically, DCLK1 maintains stemness through:

  • Hippo-YAP Pathway Activation: Phosphorylation of LATS1 kinase and subsequent nuclear translocation of YAP/TAZ induces stemness transcription factors (c-Myc, OCT4, NANOG) in prostate cancer models [4]
  • EMT Programming: Downregulation of miR-200a and induction of ZEB1/SNAIL promote mesenchymal transition in PDAC and colorectal cancer [3] [5]
  • Invadopodia Maturation: Direct interaction with KIF16B/RAB40B complexes facilitates MMP9 trafficking for extracellular matrix degradation in head and neck squamous cell carcinoma (HNSCC) [7]
  • Immune Evasion: Transcriptional upregulation of PD-L1 and recruitment of M2-polarized macrophages establish an immunosuppressive tumor microenvironment [6]

Limitations of Prior Multi-Targeted Inhibitors (LRRK2-IN-1, XMD8-92)

First-generation DCLK1 inhibitors suffered from significant off-target effects that complicated mechanistic interpretation and clinical translation:

  • LRRK2-IN-1: Originally developed for Parkinson’s disease (Kd = 20 nM for LRRK2), this inhibitor demonstrated high affinity for DCLK1 (Kd = 5 nM) but concurrently downregulated BRD4 bromodomains, independently reducing DCLK1 protein expression [2] [6]. In RCC models, LRRK2-IN-1 inhibited proliferation (IC50 = 1.7 μM) but could not distinguish kinase inhibition from transcriptional effects [6].
  • XMD8-92: This multi-kinase inhibitor targeted both DCLK1 and the transcriptional regulator BRD4, confounding functional studies. Treatment caused rapid DCLK1 protein degradation independent of kinase inhibition, limiting its utility as a pharmacological probe [6].
  • Non-specific cytotoxicity: Earlier compounds induced apoptosis through off-target kinase inhibition (e.g., ERK5, FLT3), obscuring DCLK1-specific phenotypes [3] [5].

Table 2: Comparison of DCLK1-Targeted Inhibitors

InhibitorPrimary Target(s)DCLK1 Kd/IC50Key Off-Target EffectsFunctional Limitations
LRRK2-IN-1LRRK2, DCLK1IC50 = 2.6 nMBRD4 bromodomain inhibitionConcomitant DCLK1 protein downregulation
XMD8-92ERK5, DCLK1, BRD4Not reportedBroad kinase polypharmacologyNon-specific cytotoxicity
DCLK1-IN-1DCLK1 (selective)IC50 = 18 nMNegligible below 1 μMPure kinase inhibition

Properties

Product Name

Dclk1-IN-1

IUPAC Name

2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-11-methyl-5-(2,2,2-trifluoroethyl)pyrimido[4,5-b][1,4]benzodiazepin-6-one

Molecular Formula

C26H28F3N7O2

Molecular Weight

527.5 g/mol

InChI

InChI=1S/C26H28F3N7O2/c1-33-10-12-35(13-11-33)17-8-9-19(22(14-17)38-3)31-25-30-15-21-23(32-25)34(2)20-7-5-4-6-18(20)24(37)36(21)16-26(27,28)29/h4-9,14-15H,10-13,16H2,1-3H3,(H,30,31,32)

InChI Key

OQFCHSFVWSLDAO-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4CC(F)(F)F)C)OC

Solubility

not available

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4CC(F)(F)F)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.